3-Chloro-7-nitro-1-benzofuran
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Overview
Description
3-Chloro-7-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-nitro-1-benzofuran can be achieved through various methods. One common approach involves the nitration of 3-chlorobenzofuran. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-nitro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzofurans depending on the nucleophile used
Scientific Research Applications
3-Chloro-7-nitro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-nitro-1-benzofuran involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the generation of reactive oxygen species, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but contains a benzoxadiazole ring.
3-Nitrobenzofuran: Lacks the chloro substituent.
7-Nitrobenzofuran: Lacks the chloro substituent at the 3-position.
Uniqueness
3-Chloro-7-nitro-1-benzofuran is unique due to the presence of both chloro and nitro substituents on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-chloro-7-nitro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVSLRGZYGHVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622827 |
Source
|
Record name | 3-Chloro-7-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-67-8 |
Source
|
Record name | 3-Chloro-7-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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